Bismuth(3+) sulfite (2/3)

Vue d'ensemble

Description

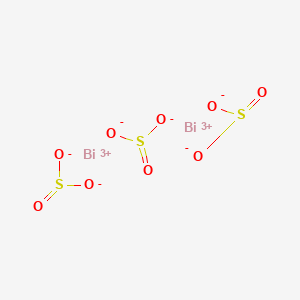

Bismuth(3+) sulfite (2/3), also known as bismuth(III) sulfite, is a chemical compound composed of bismuth and sulfite ions. It is a member of the bismuth compounds family, which are known for their unique properties and applications in various fields. Bismuth(III) sulfite is typically found in the form of a brown solid and is insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bismuth(III) sulfite can be synthesized through several methods. One common method involves the reaction of bismuth(III) chloride with hydrogen sulfide gas:

2 BiCl3+3 H2S→Bi2S3+6 HCl

This reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, bismuth(III) sulfite is often produced by reacting elemental bismuth with sulfur in an evacuated silica tube at high temperatures (around 500°C) for an extended period (approximately 96 hours):

2 Bi+3 S→Bi2S3

This method ensures the formation of high-purity bismuth(III) sulfite .

Analyse Des Réactions Chimiques

Hydrolysis and Precipitation Reactions

Bismuth(III) sulfite undergoes hydrolysis in aqueous solutions, particularly in the presence of halides. For example, in chloride-containing environments, it forms bismuth oxychloride () :

This reaction is favored under acidic conditions (pH < 2) and results in a white precipitate. Similar hydrolysis occurs with other halides, forming compounds like or .

Acid-Base Reactions

Bismuth(III) sulfite reacts with strong acids (e.g., , ) to release sulfur dioxide () and form bismuth salts :

In concentrated sulfuric acid, sulfite is oxidized to sulfate, yielding .

Oxidation

Bismuth(III) sulfite acts as a reducing agent. In the presence of strong oxidizers (e.g., , ), sulfite oxidizes to sulfate:

Reduction

Under reducing conditions (e.g., with ), is reduced to elemental bismuth :

Complexation with Organic Matter

Bismuth(III) sulfite forms exceptionally stable complexes with natural organic matter (NOM), such as fulvic acid. EXAFS data reveal a dimeric structure bridged by carboxylate groups (Figure 1) . This interaction enhances solubility, with up to 16.5 mmol dissolved per gram of carbon in 5.6 solutions .

| Interaction | Distance (Å) | Coordination | Debye-Waller Factor (Ų) |

|---|---|---|---|

| Bi–O (short) | 2.12–2.15 | 3 | 0.005–0.007 |

| Bi–O (long) | 2.69–2.76 | 3 | 0.016–0.023 |

| Bi···Bi (dimer) | 3.98–4.07 | 1 | 0.006–0.010 |

| Bi–O–C (organic) | 3.20–3.22 | 2 | 0.016–0.018 |

Table 1 : EXAFS-derived structural parameters for -organic complexes .

Reactivity with Sulfides

In sulfide-rich environments, reacts with to form bismuth(III) sulfide () :

The resulting is insoluble in water but dissolves in hot nitric acid or concentrated .

Thermal Decomposition

At elevated temperatures (), decomposes to bismuth(III) oxide () and sulfur dioxide :

Reaction with Alkalis

Strong bases (e.g., ) precipitate bismuth(III) hydroxide :

The hydroxide redissolves in excess acid but remains insoluble in excess base .

Applications De Recherche Scientifique

Synthesis and Properties

Bismuth(III) sulfite can be synthesized through several methods:

-

Reaction with Hydrogen Sulfide :

-

High-Temperature Reaction :

This method is conducted at approximately 500°C for about 96 hours to ensure high purity.

Properties :

- Bismuth(III) sulfite typically appears as a brown solid and is insoluble in water.

- It exhibits unique chemical behavior, including oxidation to form bismuth(III) sulfate and reduction to elemental bismuth under specific conditions .

Chemistry

Bismuth(III) sulfite serves as a precursor for synthesizing other bismuth compounds. It is utilized in various catalytic processes due to its ability to facilitate reactions involving organic compounds.

Biology

Research has highlighted the antimicrobial properties of bismuth compounds. Bismuth(III) sulfite interacts with biological molecules, potentially disrupting cellular processes by inactivating enzymes such as F1-ATPase and urease. These interactions can inhibit microbial growth, making it a candidate for developing new antimicrobial agents .

Medicine

Bismuth(III) sulfite is being investigated for its therapeutic potential in treating gastrointestinal disorders. Bismuth compounds have a long history of use in medicine, particularly in formulations aimed at treating peptic ulcers and gastrointestinal infections .

Case Study : A study demonstrated that bismuth compounds can complex with nucleosides and proteins, enhancing their therapeutic efficacy by targeting specific biological pathways .

Industrial Applications

Bismuth(III) sulfite is also relevant in industrial applications:

- Electronics : It is used in the production of electronic devices due to its semiconductor properties.

- Optoelectronics : The compound's unique optical properties make it suitable for applications in optoelectronic devices .

Data Table: Properties and Applications of Bismuth(3+) Sulfite

| Property/Application | Description |

|---|---|

| Chemical Form | Bismuth(III) sulfite (Bi₂S₃) |

| Appearance | Brown solid |

| Solubility | Insoluble in water |

| Synthesis Methods | Reaction with H₂S; High-temperature reaction |

| Antimicrobial Activity | Inhibits growth of various bacteria |

| Medical Uses | Potential treatment for gastrointestinal ailments |

| Industrial Uses | Semiconductor applications; optoelectronic devices |

Mécanisme D'action

The mechanism of action of bismuth(III) sulfite involves its interaction with various molecular targets and pathways. Bismuth compounds are known to inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase. These interactions can lead to the disruption of cellular processes and the inhibition of microbial growth .

Comparaison Avec Des Composés Similaires

Bismuth(III) sulfite can be compared with other similar compounds, such as:

Bismuth(III) oxide: Bismuth(III) oxide is another bismuth compound with applications in catalysis and materials science.

Bismuth(III) selenide: This compound is used in thermoelectric materials and has similar properties to bismuth(III) sulfite.

Bismuth(III) telluride: Known for its use in thermoelectric devices, bismuth(III) telluride shares some chemical properties with bismuth(III) sulfite.

Bismuth(III) sulfite is unique due to its specific chemical structure and reactivity, which make it suitable for a variety of applications in different fields.

Activité Biologique

Bismuth(3+) sulfite (2/3), a compound of bismuth, has garnered attention in various fields, particularly in biology and medicine due to its potential antimicrobial properties and mechanisms of action. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Overview of Bismuth Compounds

Bismuth compounds, including bismuth(III) sulfite, are known for their diverse applications in medicine and industry. They exhibit antimicrobial properties and can interact with biological molecules, which makes them valuable in developing therapeutic agents. The mechanism of action often involves the inactivation of critical enzymes within microbial cells, disrupting cellular processes and inhibiting growth .

The biological activity of bismuth(3+) sulfite is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Bismuth compounds have been shown to inhibit enzymes such as F1-ATPase, urease, and alcohol dehydrogenase. This inhibition can lead to metabolic disruption in microorganisms.

- Antimicrobial Activity : Bismuth compounds demonstrate significant antimicrobial effects against various pathogens. For instance, studies indicate that bismuth sulfide nanoparticles exhibit antifungal activity against Candida albicans, achieving disinfection rates exceeding 99% .

- Low Bioavailability : Despite their efficacy, bismuth compounds have low absorption rates in the human body (less than 1% bioavailability), which limits toxicity while still allowing for therapeutic effects .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of bismuth(3+) sulfite against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results indicated that certain bismuth complexes exhibited effective antibacterial activity in the range of 0.63 to 1.25 μM, suggesting potential for developing new antibiotics .

Gastroprotective Properties

Bismuth subsalicylate, a related compound, has been extensively studied for its gastroprotective effects. It forms protective barriers in the gastrointestinal tract and exhibits antimicrobial properties that prevent bacterial adhesion to mucosal surfaces. This mechanism is crucial for treating gastrointestinal disorders such as peptic ulcers .

Data Table: Comparison of Biological Activities

| Compound | Target Pathogen | Efficacy | Mechanism of Action |

|---|---|---|---|

| Bismuth(3+) sulfite | MRSA | 0.63 - 1.25 μM | Inhibition of bacterial enzymes |

| Bismuth sulfide | Candida albicans | >99% disinfection rate | Disruption of cell membrane integrity |

| Bismuth subsalicylate | Helicobacter pylori | Effective | Formation of protective barrier and bactericidal action |

Research Findings

Recent studies have highlighted the potential applications of bismuth compounds in biomedicine:

- Nanostructures : Bismuth sulfide nanostructures have shown promise in catalysis and biomedicine due to their unique properties. These nanostructures can enhance drug delivery systems and improve therapeutic outcomes .

- Toxicological Profile : While bismuth compounds are generally considered safe at therapeutic doses, understanding their toxicological profile is essential. Research indicates minimal toxicity at low concentrations, with adverse effects primarily observed at significantly higher doses .

Propriétés

IUPAC Name |

dibismuth;trisulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIHUXXWRPGPY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623644 | |

| Record name | Bismuth(3+) sulfite (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-27-0 | |

| Record name | Bismuth(3+) sulfite (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.